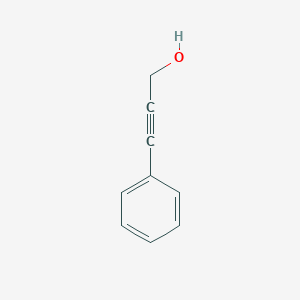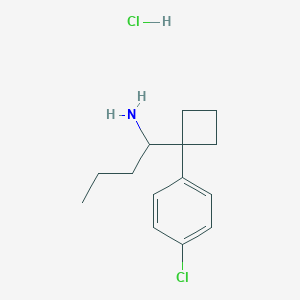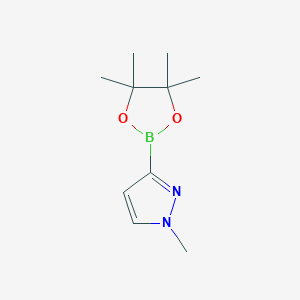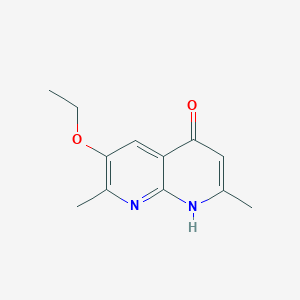
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol, also known as EMDN, is a heterocyclic compound that has attracted considerable attention in scientific research due to its unique properties. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. EMDN has potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Mechanism Of Action
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol inhibits DHODH, which is a key enzyme involved in the de novo biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol disrupts the production of DNA and RNA, leading to cell death. This mechanism of action makes 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol a promising candidate for cancer therapy, as cancer cells require a high rate of nucleotide synthesis for their rapid proliferation.
Biochemical And Physiological Effects
In addition to its antiproliferative, immunosuppressive, and antiviral effects, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to reduce oxidative stress and protect against cell damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol in lab experiments is its potent inhibitory activity against DHODH, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol.
Future Directions
There are several potential future directions for research on 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol. One area of interest is the development of 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol-based therapies for cancer and autoimmune disorders. Another area of research is the identification of new targets for 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol, which could expand its therapeutic potential. Additionally, the development of new synthesis methods and formulations of 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol could improve its efficacy and safety for clinical use.
Synthesis Methods
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol can be synthesized using a variety of methods, including the reaction of 2,7-dimethyl-1,8-naphthyridine-4-carboxylic acid with ethyl chloroformate and ethanol. Other methods involve the use of different reagents and solvents, such as sodium hydride and dimethylformamide.
Scientific Research Applications
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been found to have immunosuppressive effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have antiviral activity against several viruses, including hepatitis C and dengue virus.
properties
CAS RN |
151099-27-3 |
|---|---|
Product Name |
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol |
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-ethoxy-2,7-dimethyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-11-6-9-10(15)5-7(2)13-12(9)14-8(11)3/h5-6H,4H2,1-3H3,(H,13,14,15) |
InChI Key |
KGLPWQYXOHFIAB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C=C(N2)C)C |
Canonical SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C=C(N2)C)C |
synonyms |
1,8-Naphthyridin-4-ol,6-ethoxy-2,7-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



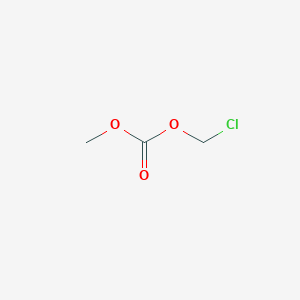
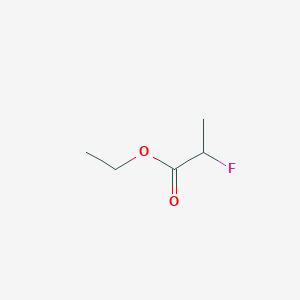
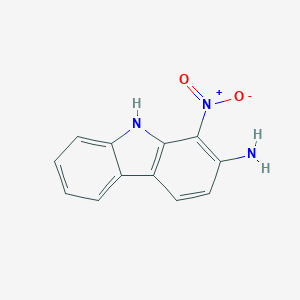
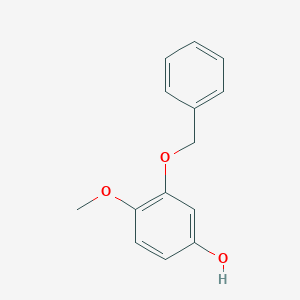
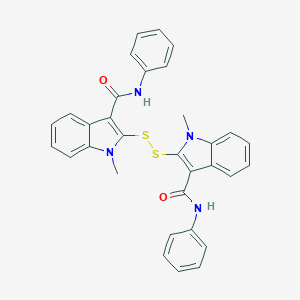
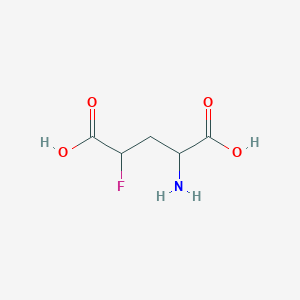
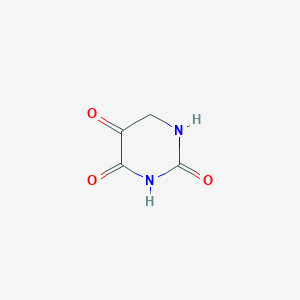
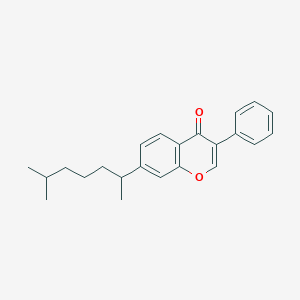
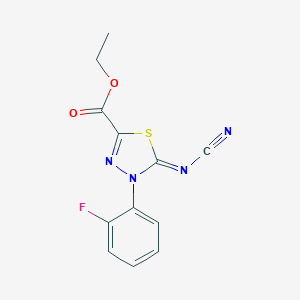
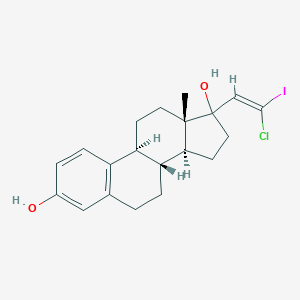
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
